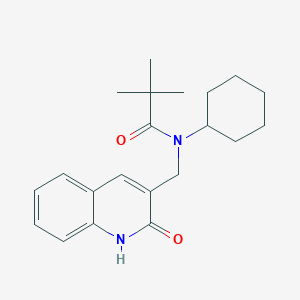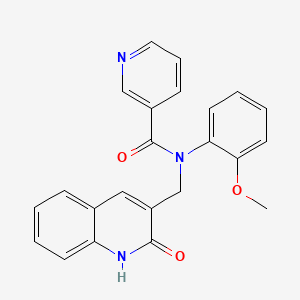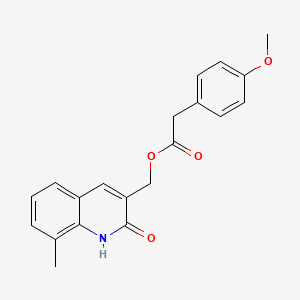
N-(4-acetylphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as ATPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
N-(4-acetylphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which enhances the receptor's response to acetylcholine. This results in increased neurotransmitter release and improved cognitive function and memory formation. This compound also has anxiolytic and antidepressant effects, which may be due to its modulation of the α7 nicotinic acetylcholine receptor.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory formation in animal models, as well as in human clinical trials. It also has anxiolytic and antidepressant effects, which may be due to its modulation of the α7 nicotinic acetylcholine receptor. This compound has a good safety profile, with no significant adverse effects reported in animal or human studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetylphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for lab experiments, including its high potency and selectivity for the α7 nicotinic acetylcholine receptor, as well as its good safety profile. However, its limited solubility in aqueous solutions can make it difficult to use in certain experiments, and its effects may be influenced by factors such as pH and temperature.
Orientations Futures
There are several future directions for research on N-(4-acetylphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, including the development of new compounds based on its structure, the investigation of its potential use in the treatment of other cognitive disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to determine the optimal dosing and administration regimens for this compound, as well as its long-term safety and efficacy in humans.
Méthodes De Synthèse
N-(4-acetylphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be synthesized through a multi-step process, which involves the reaction of 2-(2-hydroxyphenoxy)acetic acid with acetic anhydride to form 2-(2-acetoxyphenoxy)acetic acid. This intermediate is then reacted with o-tolyl hydrazine to form 2-(2-(o-tolyl)hydrazinyl)phenoxy)acetic acid, which is further reacted with acetic anhydride to form the final product, this compound.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been studied extensively for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory formation. In pharmacology, this compound has been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and other cognitive disorders. In medicinal chemistry, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-7-3-4-8-20(16)24-27-25(32-28-24)21-9-5-6-10-22(21)31-15-23(30)26-19-13-11-18(12-14-19)17(2)29/h3-14H,15H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOZJOIPHQUTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-(4-chloro-N-methylphenylsulfonamido)-N-isopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7684156.png)


![N-(2,4-dimethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7684167.png)

